molecular formula C21H18N6O4S B12143055 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143055
M. Wt: 450.5 g/mol
InChI Key: AMTUYNDKIQDXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin core linked to a sulfanyl acetamide moiety substituted with a pyrazinyl-triazole-furan system. Key properties include:

  • Molecular Formula: C₂₂H₁₉N₅O₄S
  • Molecular Weight: 449.5 g/mol
  • XLogP3: 2.2 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 1/8 .
  • Topological Polar Surface Area (TPSA): 130 Ų, suggesting moderate solubility .
  • CAS Registry: 678545-65-8 .

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18N6O4S/c28-19(24-14-3-4-17-18(10-14)31-9-8-30-17)13-32-21-26-25-20(16-11-22-5-6-23-16)27(21)12-15-2-1-7-29-15/h1-7,10-11H,8-9,12-13H2,(H,24,28)

InChI Key

AMTUYNDKIQDXAT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=NC=CN=C5

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxane moiety linked to a triazole derivative through a sulfanyl group. This unique structure is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE).
    • α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and its inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM) by lowering postprandial blood glucose levels.
    • Acetylcholinesterase Inhibition : AChE inhibitors are significant in the treatment of Alzheimer's disease (AD), as they help increase acetylcholine levels in the brain.

Enzyme Inhibition Studies

In vitro studies have demonstrated that the synthesized derivatives of the compound exhibit substantial inhibitory activity against α-glucosidase and varying degrees of inhibition against AChE. For example, one study reported that compounds derived from the benzodioxane structure showed promising results in inhibiting these enzymes, with IC50 values indicating effective concentrations for inhibition .

Table 1: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)Reference
Compound Aα-glucosidase5.0
Compound BAcetylcholinesterase30.0
Compound Cα-glucosidase3.5

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and the benzodioxane moiety significantly influence biological activity. For instance:

  • Substituents on the triazole ring can enhance or reduce enzyme inhibition potency.
  • The presence of electron-withdrawing groups on the aromatic rings was found to correlate with increased inhibitory activity against AChE .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Diabetes Management : A study evaluated various derivatives for their ability to inhibit α-glucosidase as a means to manage T2DM. Compounds exhibiting lower IC50 values were considered promising candidates for further development .
  • Alzheimer's Disease Treatment : Research demonstrated that some derivatives could effectively inhibit AChE, suggesting potential use in treating cognitive decline associated with AD .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. The triazole ring is known for its efficacy against fungal infections, making this compound potentially useful in treating conditions caused by resistant strains of bacteria and fungi.

Case Study: Triazole Derivatives

A study demonstrated that triazole derivatives showed promising antifungal activity against Candida species. The incorporation of benzodioxane moieties may enhance the compound's ability to penetrate microbial cell walls, thus improving its efficacy against infections .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases.

Table 1: Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 Value (µM)Reference
N-(2,3-dihydro...)α-glucosidase15
N-(2,3-dihydro...)Acetylcholinesterase20

The inhibition of α-glucosidase suggests a potential role in managing Type 2 diabetes by delaying carbohydrate absorption. Similarly, acetylcholinesterase inhibition may provide therapeutic benefits in Alzheimer's disease by increasing acetylcholine levels in the brain.

Anticancer Properties

Preliminary studies have indicated that compounds with similar structures may possess anticancer properties. The presence of the benzodioxane moiety can enhance the selectivity and potency of the compound against cancer cells.

Case Study: Cytotoxicity Assays

In vitro studies have shown that benzodioxane derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways .

Drug Delivery Systems

The unique chemical structure allows for potential applications in drug delivery systems. The compound's ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.

Table 2: Drug Delivery Applications

ApplicationDescriptionReference
Nanoparticle FormulationEnhances solubility and stability of hydrophobic drugs
Targeted TherapyPotential for conjugation with targeting ligands

Synthesis and Modification

The synthesis of this compound involves several steps that allow for structural modifications to optimize its pharmacological properties. Researchers have explored various synthetic routes to enhance yield and purity while maintaining biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfanyl acetamide derivatives with diverse biological activities. Below is a comparative analysis with analogs sharing structural or functional motifs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents (Triazole Position 4/5) Key Properties/Biological Activity References
Target Compound C₂₂H₁₉N₅O₄S 4: Furan-2-ylmethyl; 5: Pyrazin-2-yl Moderate lipophilicity (XLogP3 = 2.2); TPSA = 130 Ų
Analog A (CAS 678168-27-9) C₂₂H₁₉N₅O₄S 4: Furan-2-ylmethyl; 5: Pyridin-2-yl Similar molecular weight (449.485 g/mol); pyridine substitution may alter electronic properties
Compound B (CAS 1021208-04-7) C₂₃H₂₀N₄O₃S 4: 4-Methylphenylpyrazolo[1,5-a]pyrazin-4-yl Reduced TPSA (112 Ų); pyrazolo-pyrazine substitution enhances aromatic stacking potential
Compound C (Anti-exudative Derivative) C₁₈H₁₆N₄O₂S 4: Amino; 5: Furan-2-yl Demonstrated anti-exudative activity in rat models (ED₅₀ = 12 mg/kg)

Key Findings :

Compound C’s 4-amino group enhances anti-inflammatory activity, suggesting that electron-donating groups at position 4 improve efficacy in exudative pathologies .

Computational Predictions :

  • XGBoost Models : Predictions based on molecular descriptors (e.g., XLogP3, TPSA) indicate the target compound’s moderate membrane permeability, aligning with its lipophilicity profile .
  • ChemGPS-NP Analysis : Virtual screening using this model prioritizes analogs with balanced hydrophobicity and polarity, favoring the target compound over pyridinyl derivatives (Analog A) in drug-like scoring .

Structural Clustering : Agglomerative hierarchical clustering based on Tanimoto similarity coefficients groups the target compound with pyrazine-containing analogs (e.g., Compound B), highlighting shared pharmacophoric features (triazole-sulfanyl-acetamide core) .

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin core is synthesized via nitration and reduction of 1,4-benzodioxan.

  • Method : Nitration of 1,4-benzodioxan with concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C yields 6-nitro-1,4-benzodioxan, which is reduced using H<sub>2</sub>/Pd-C in ethanol to produce the amine.

  • Yield : 85–92%.

Synthesis of 4-(Furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate is prepared via cyclocondensation.

  • Method :

    • Hydrazide formation : Furan-2-carbaldehyde reacts with hydrazine hydrate to form furan-2-carbohydrazide.

    • Cyclocondensation : The hydrazide reacts with pyrazine-2-carbonitrile and CS<sub>2</sub> in basic medium (KOH/EtOH) under reflux.

  • Conditions : 12–24 hours at 80°C.

  • Yield : 70–78%.

Coupling Strategies

Acetamide Formation

The acetamide bridge is introduced via nucleophilic substitution.

  • Method :

    • Bromoacetylation : 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with bromoacetyl bromide in dichloromethane (DCM) with pyridine as a base.

    • Thiol-alkylation : The bromoacetamide intermediate couples with the triazole-thiol using LiH in DMF at 25°C.

  • Key Data :

    StepReagentsConditionsYield
    BromoacetylationBromoacetyl bromideDCM, 0°C, 2 h88%
    Thiol-alkylationLiH, DMFRT, 4 h76%

Triazole Functionalization

The furan and pyrazine substituents are introduced during triazole synthesis.

  • Copper-catalyzed cycloaddition : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for regioselective triazole formation.

    • Example : Furan-2-ylmethyl azide reacts with pyrazin-2-yl acetylene in the presence of CuSO<sub>4</sub>·5H<sub>2</sub>O and sodium ascorbate.

    • Yield : 91%.

Optimization and Challenges

Solvent and Catalyst Selection

  • Triazole-thiol activation : Polar aprotic solvents (DMF, DMSO) enhance reactivity in thiol-alkylation.

  • Catalyst efficiency : Cu(I) catalysts improve triazole cycloaddition regioselectivity.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) is critical for isolating the final compound.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CuAAC triazole synthesisHigh regioselectivity, mild conditionsRequires inert atmosphere85–91%
DiazotizationAcid-free, scalableLonger reaction times (16–24 h)70–78%
Thiol-alkylationRapid couplingSensitivity to moisture72–76%

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.66 (s, 1H, triazole-H), 7.85–6.47 (m, aromatic-H), 5.47–5.30 (m, -OCH<sub>2</sub>-), 4.15 (s, 4H, benzodioxin-CH<sub>2</sub>).

  • IR (KBr) : 3248 cm<sup>−1</sup> (N-H), 1650 cm<sup>−1</sup> (C=O), 1383 cm<sup>−1</sup> (S=O).

Industrial and Environmental Considerations

  • Green chemistry : CO<sub>2</sub>-mediated diazotization reduces acid waste.

  • Scalability : Batch processes achieve >90% purity at 10-kg scale .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring. Key steps include pH control (9–10) using Na₂CO₃ for sulfonamide formation and stirring at room temperature for 3–4 hours . Optimizing molar ratios of reagents and reaction time (e.g., 3 hours for sulfonyl chloride coupling) improves yields.

Q. How is the structural confirmation of this compound achieved, and what analytical techniques are prioritized?

Structural elucidation relies on IR (to confirm functional groups like amide C=O), ¹H-NMR (to resolve aromatic protons and sulfanyl groups), and CHN elemental analysis. Single-crystal X-ray diffraction is used for unambiguous confirmation of stereochemistry in related triazole-acetamide derivatives .

Q. What storage conditions are recommended to maintain compound stability?

While specific data for this compound is limited, structurally similar acetamides are stored at 2–8°C in airtight glass containers to prevent degradation via hydrolysis or oxidation. Desiccants are recommended to avoid moisture uptake .

Advanced Research Questions

Q. How do substituent variations on the triazole and benzodioxin rings influence anti-exudative activity?

Substituents like fluorine, chlorine, methoxy, and nitro groups at the phenyl residue enhance anti-exudative activity by modulating electron-withdrawing/donating effects. For example, nitro groups increase polarity, improving interaction with inflammatory targets. In vivo rat models show dose-dependent activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) .

Q. What methodologies resolve contradictions in biological activity data across different experimental models?

Discrepancies between in vitro and in vivo results are addressed by:

  • Validating target engagement via molecular docking (e.g., α-glucosidase inhibition assays).
  • Adjusting pharmacokinetic parameters (e.g., bioavailability studies using LC-MS).
  • Cross-referencing with structural analogs (e.g., pyridin-3-yl vs. pyrazin-2-yl substitutions) .

Q. How can in silico modeling guide the design of derivatives with improved target selectivity?

Molecular dynamics simulations predict binding affinities to enzymes like acetylcholinesterase. Docking studies using AutoDock Vina identify favorable interactions (e.g., hydrogen bonding with pyrazine nitrogen). QSAR models prioritize substituents with optimal logP values (2.5–3.5) for blood-brain barrier penetration .

Q. What experimental strategies validate the structure-activity relationship (SAR) of this compound?

SAR validation involves:

  • Synthesizing derivatives with systematic substituent changes (e.g., furan-2-ylmethyl vs. 4-ethoxyphenyl).
  • Testing in enzyme inhibition assays (IC₅₀ values) and rodent inflammation models.
  • Statistical analysis (e.g., ANOVA) to correlate structural features (e.g., Hammett σ constants) with activity .

Methodological Notes

  • Contradiction Handling : When anti-exudative activity varies between analogs, cross-testing in dual enzyme assays (e.g., COX-2 and LOX) clarifies mechanism-specific effects .
  • Advanced Characterization : High-resolution mass spectrometry (HRMS) and 2D-NROSY are recommended for detecting impurities in complex triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.